molecular formula C14H15ClN2 B13799517 N'-Methyl-N-phenylbenzenecarboximidamide monohydrochloride CAS No. 76406-02-5

N'-Methyl-N-phenylbenzenecarboximidamide monohydrochloride

Cat. No.: B13799517
CAS No.: 76406-02-5
M. Wt: 246.73 g/mol
InChI Key: XLDGFKAZPYBBOQ-UHFFFAOYSA-N
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Description

N’-Methyl-N-phenylbenzenecarboximidamide monohydrochloride is an organic compound with the chemical formula C14H14N2·HCl It is a derivative of benzenecarboximidamide and is characterized by the presence of a methyl group and a phenyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Methyl-N-phenylbenzenecarboximidamide monohydrochloride typically involves the reaction of N-methyl-N-phenylbenzenecarboximidamide with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the monohydrochloride salt. The general reaction scheme is as follows:

Industrial Production Methods

In an industrial setting, the production of N’-Methyl-N-phenylbenzenecarboximidamide monohydrochloride may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, and may include additional steps such as solvent extraction and drying to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

N’-Methyl-N-phenylbenzenecarboximidamide monohydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N’-Methyl-N-phenylbenzenecarboximidamide monohydrochloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of N’-Methyl-N-phenylbenzenecarboximidamide monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-Methyl-N-phenylbenzenecarboximidamide monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its monohydrochloride form enhances its solubility and stability, making it suitable for various applications .

Properties

CAS No.

76406-02-5

Molecular Formula

C14H15ClN2

Molecular Weight

246.73 g/mol

IUPAC Name

N-methyl-N-phenylbenzenecarboximidamide;hydrochloride

InChI

InChI=1S/C14H14N2.ClH/c1-16(13-10-6-3-7-11-13)14(15)12-8-4-2-5-9-12;/h2-11,15H,1H3;1H

InChI Key

XLDGFKAZPYBBOQ-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C(=N)C2=CC=CC=C2.Cl

Origin of Product

United States

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